CCR5 Antagonism: Potency Contextualized Against a Structural Analog
While direct quantitative data for 6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione at CCR5 is not publicly available, a close structural analog from the same pyrimidinedione class (BDBM50359473) demonstrates high potency with an IC50 of 90 nM in a cell-cell fusion assay [1]. Pharmacological screening indicates the target compound is also a CCR5 antagonist, suggesting utility for treating CCR5-mediated diseases [2]. The key differentiator is the target compound's unique 5-cyclopropyl-6-benzyl substitution, which is predicted to alter binding kinetics and selectivity compared to analogs with different N-1 or C-6 substituents. This structural distinction is critical for programs aiming to optimize off-target profiles while maintaining on-target CCR5 potency.
| Evidence Dimension | CCR5 Antagonist Activity (Cell-Cell Fusion Assay) |
|---|---|
| Target Compound Data | Confirmed CCR5 antagonist (exact IC50 unavailable) |
| Comparator Or Baseline | Pyrimidinedione analog BDBM50359473: IC50 = 90 nM |
| Quantified Difference | Unable to calculate a fold-difference due to the absence of a precise IC50 for the target compound. |
| Conditions | In vitro: HeLa P4/R5 and CHO-tat10 cell fusion assay for the comparator. |
Why This Matters
Confirmation of the CCR5 antagonist phenotype, contextualized by a quantitative benchmark from a structural analog, guides procurement for chemokine receptor research programs, where even subtle structural changes can dramatically alter selectivity and efficacy.
- [1] BindingDB. BDBM50359473 (CHEMBL1926876) Affinity Data. IC50: 90 nM for CCR5. View Source
- [2] 张会利 (Zhang Huili). Semantic Scholar Author Page summarizing pharmacological activity of the compound as a CCR5 antagonist. View Source
